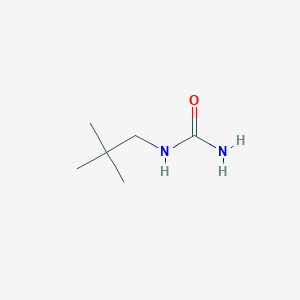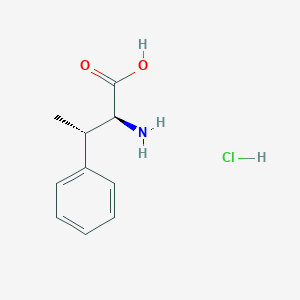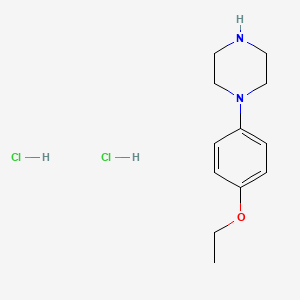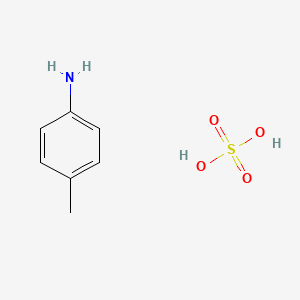![molecular formula C11H14Cl2N2 B3370779 1-[(2,3-Dichlorophenyl)methyl]piperazine CAS No. 523980-04-3](/img/structure/B3370779.png)
1-[(2,3-Dichlorophenyl)methyl]piperazine
説明
“1-[(2,3-Dichlorophenyl)methyl]piperazine” is an analytical reference standard categorized as a piperazine . It is a precursor in the synthesis of aripiprazole and has been found as an impurity in commercial formulations of aripiprazole .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C10H12Cl2N2 . It is a chemical compound from the phenylpiperazine family .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .科学的研究の応用
Metabolic Pathways and Pharmacological Actions
1-[(2,3-Dichlorophenyl)methyl]piperazine is a compound found in various arylpiperazine derivatives, which have clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites distribute extensively in tissues, including the brain, and are biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are then excreted. Individual variability in the expression and activity of CYP3A4 and CYP2D6 significantly affects the metabolite-to-parent drug ratios, impacting the pharmacological actions of arylpiperazine derivatives (S. Caccia, 2007).
Therapeutic and Molecular Design Insights
Piperazine and its derivatives, including this compound, have been recognized for their significant medicinal potential across various therapeutic uses such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Modifications in the substitution pattern on the piperazine nucleus can lead to notable differences in medicinal properties, highlighting the versatility of piperazine as a pharmacophore. This adaptability suggests that piperazine can be a flexible building block in drug discovery, aiding in the rational design of molecules for various diseases (A. Rathi et al., 2016).
Structural Activity Relationship (SAR)
The structure-activity relationship (SAR) of piperazine analogues, especially in anti-mycobacterial compounds, showcases the importance of piperazine as a core structural element. Several molecules containing piperazine have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the design and rationale behind utilizing piperazine in developing anti-TB molecules, providing a foundation for future efforts in creating safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Pharmacophore Contributions
Arylcycloalkylamines, including phenyl piperidines and piperazines, feature pharmacophoric groups critical in antipsychotic agents. The review of synthesized agents at D2-like receptors explored two key pharmacophoric groups, showing the complex interplay between different arylalkyl moieties for selectivity and potency at these receptors. This indicates the nuanced role that structural components, such as the piperazine ring, play in the pharmacological profile of antipsychotic medications (D. Sikazwe et al., 2009).
Safety and Hazards
作用機序
Target of Action
The primary target of 1-[(2,3-Dichlorophenyl)methyl]piperazine, also known as 2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP), is the dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in reward, motivation, and motor control.
Mode of Action
2,3-DCPP acts as a partial agonist at the dopamine D2 and D3 receptors It’s unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (mCPP) .
Pharmacokinetics
It is known to be a precursor in the synthesis of aripiprazole and one of its metabolites , suggesting it may undergo extensive metabolism in the body.
特性
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDJDXSAUVJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



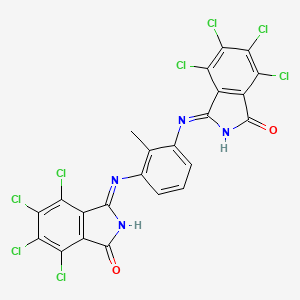
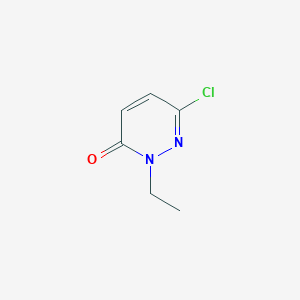
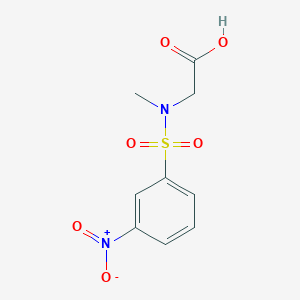

![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3370737.png)
![4-Hydroxy-2-methyl-[1,7]-naphthyridine](/img/structure/B3370744.png)

![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3370762.png)

